REACTION_CXSMILES
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O[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]=1[CH:12]=O.[NH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.C([OH:23])C>>[OH:23][C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=1[N:14]=[CH:12][C:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH:10]=[CH:11][CH:2]=1
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Name
|
|
Quantity
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6.88 g
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Type
|
reactant
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Smiles
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OC1=C(C2=CC=CC=C2C=C1)C=O
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Name
|
|
Quantity
|
10 mL
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Type
|
reactant
|
Smiles
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C(C)O
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Name
|
|
Quantity
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3.72 g
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Type
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reactant
|
Smiles
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NC1=CC=CC=C1
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Type
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CUSTOM
|
Details
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After stirring
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under heating
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Type
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WAIT
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Details
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Upon being left at rest over night in a refrigerator
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Type
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CUSTOM
|
Details
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a crystal was formed
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Type
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CUSTOM
|
Details
|
the resulting precipitation
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Type
|
FILTRATION
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Details
|
was filtered by Kiriyama funnel
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Type
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CUSTOM
|
Details
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Drying under reduced pressure at 25° C. for 24 hours
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Duration
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24 h
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(N=CC2=CC=CC3=CC=CC=C23)C=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |